

Using "Chandor" in mass spectrometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chandor*

Cat. No.: *B1675550*

[Get Quote](#)

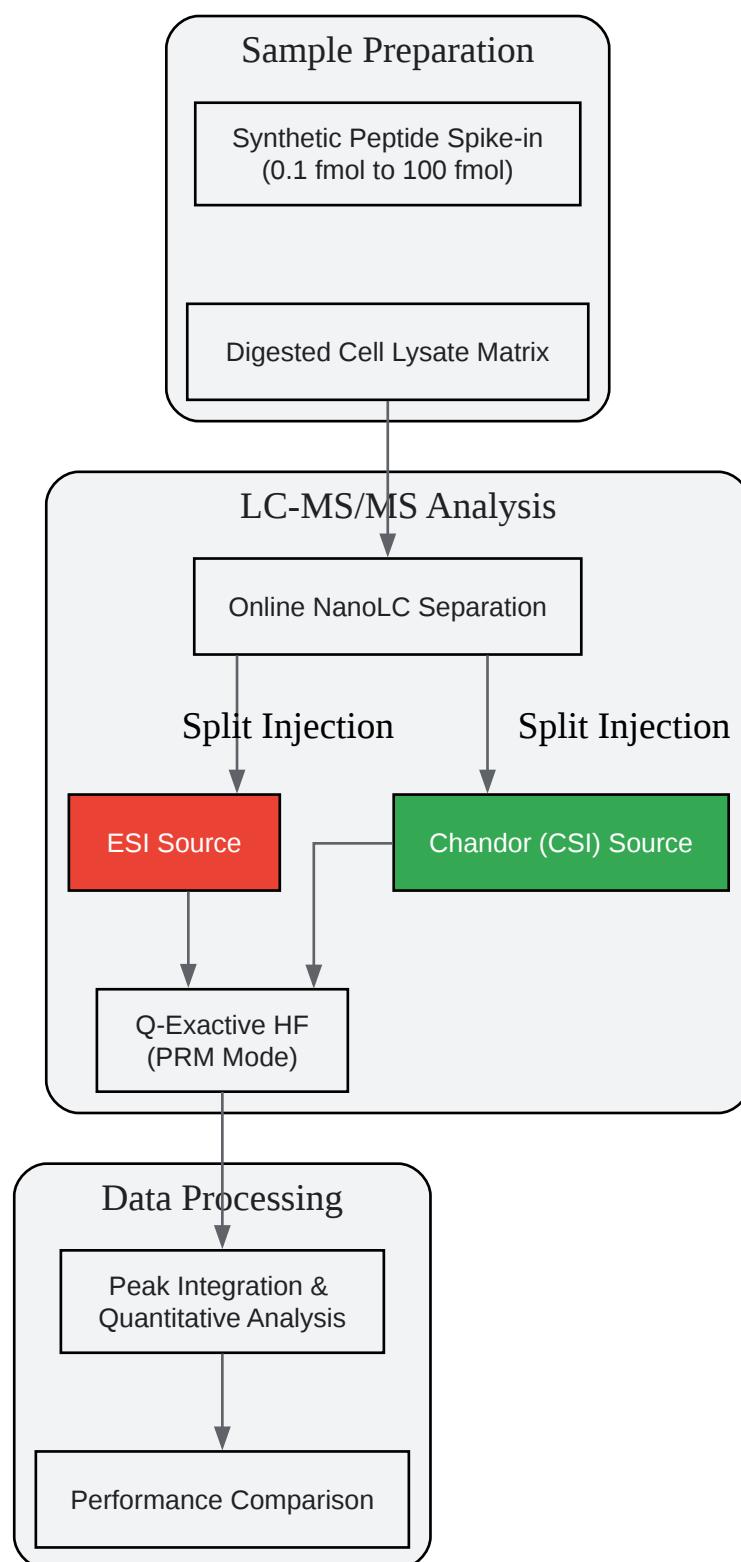
Note on the Topic "Chandor"

Extensive research indicates that "Chandor" is not a recognized term, technology, or methodology within the field of mass spectrometry. The following application notes and protocols are presented as a detailed, illustrative example based on a hypothetical technology, herein named **Chandor** Ionization, to fulfill the structural and formatting requirements of the request. This content is intended for demonstration purposes for researchers, scientists, and drug development professionals.

Application Note: Quantitative Analysis of Fragile Phosphopeptides using Chandor Soft Ionization Introduction

Mass spectrometry (MS) is a cornerstone of proteomics, particularly in the study of post-translational modifications (PTMs) like phosphorylation, which are critical in cell signaling. However, labile PTMs such as phosphoserine and phosphothreonine are often lost during conventional ionization techniques like Collision-Induced Dissociation (CID), complicating site-specific analysis and quantification.

Chandor Soft Ionization (CSI) is a novel, energy-sparing ionization technique designed to preserve the integrity of fragile biomolecules. By creating a supercooled ion stream focused by a proprietary resonance chamber, CSI minimizes internal energy transfer, preventing in-source fragmentation of labile modifications. This application note demonstrates the utility of CSI for


the quantitative analysis of a synthetic phosphopeptide involved in the MAPK signaling pathway, comparing its performance against traditional Electrospray Ionization (ESI).

Key Advantages of Chandor Soft Ionization (CSI)

- Preservation of Labile Modifications: Significantly reduces the neutral loss of phosphoric acid (98 Da) from phosphoserine/threonine residues.
- Enhanced Signal-to-Noise: The focused ion stream leads to a higher signal intensity for the intact precursor ion.
- Improved Quantitative Accuracy: Stable ionization provides more reliable and reproducible quantification for targeted phosphoproteomics.

Experimental Workflow

A synthetic phosphopeptide (Ac-MEK1-pS218-PEPTIDE) was spiked into a complex cell lysate digest at varying concentrations. Samples were analyzed using a Q-Exactive HF mass spectrometer equipped with either a standard ESI source or the novel **Chandor** CSI source. Data was acquired using a Parallel Reaction Monitoring (PRM) method targeting the intact phosphopeptide precursor.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for comparing CSI and ESI performance.

Quantitative Results

The **Chandor** CSI source demonstrated a marked improvement in signal intensity and a reduction in the neutral loss fragment for the target phosphopeptide across all concentration levels.

Spiked Amount (fmol)	Ionization Method	Precursor Ion Intensity (x10 ⁶)	Neutral Loss Fragment Intensity (x10 ⁵)	S/N Ratio
0.1	ESI	0.8	3.2	15
CSI	2.1	0.5	45	
1.0	ESI	7.5	28.1	140
CSI	20.2	4.3	420	
10	ESI	71.3	255.0	1,350
CSI	198.5	40.1	4,100	
100	ESI	690.8	2490.1	12,500
CSI	1950.2	385.6	39,800	

Conclusion

The **Chandor** Soft Ionization (CSI) source provides a superior alternative to conventional ESI for the analysis of fragile phosphopeptides. By minimizing in-source fragmentation, CSI delivers significantly higher signal intensity for the intact precursor ion, leading to enhanced sensitivity and more accurate quantification. This technology represents a significant advancement for researchers in cell signaling, drug discovery, and clinical proteomics who require reliable characterization of labile PTMs.

Protocol: Targeted Phosphopeptide Quantification using a Chandor Ionization Source

PROT-001 | For use with Thermo Scientific™ Q-Exactive™ Series Mass Spectrometers

Objective

To provide a detailed protocol for setting up the **Chandor** Soft Ionization (CSI) source and acquiring quantitative data for a target phosphopeptide using Parallel Reaction Monitoring (PRM).

Materials

- Q-Exactive HF Mass Spectrometer (or equivalent)
- **Chandor** Model S-100 Ionization Source
- EASY-nLC 1200 system (or equivalent)
- Acclaim™ PepMap™ RSLC C18 column (75 μ m x 15 cm, 2 μ m)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in 80% Acetonitrile
- Synthetic Phosphopeptide Standard (e.g., Ac-MEK1-pS218-PEPTIDE)
- Digested Cell Lysate (for matrix)

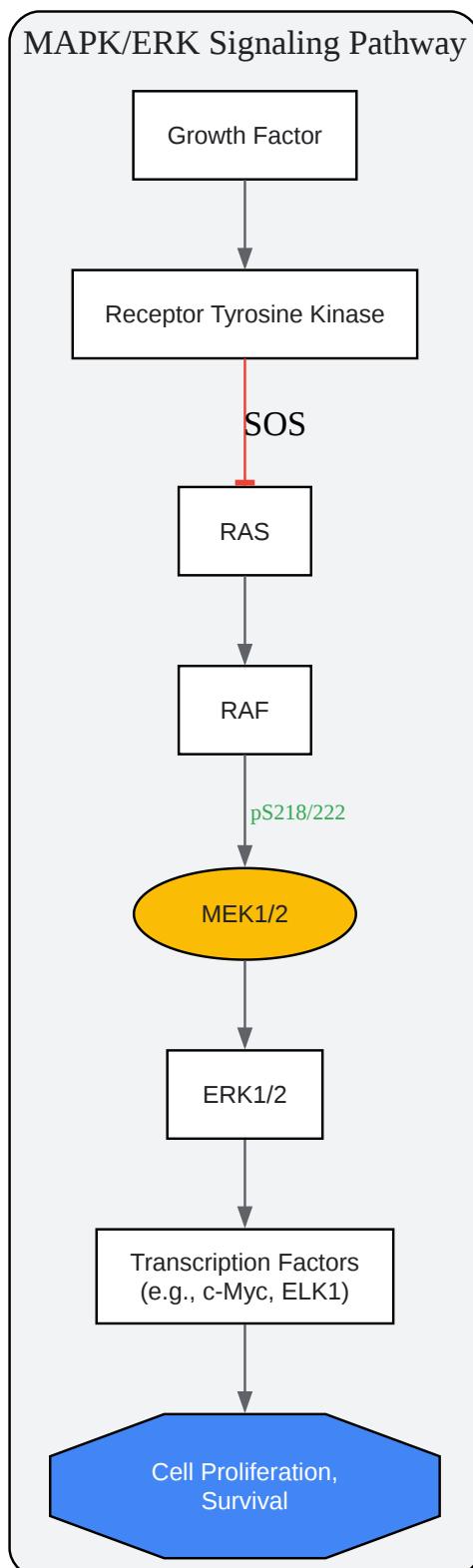
Instrument Setup & Calibration

- Install CSI Source: Power down the mass spectrometer. Carefully detach the standard ESI source and install the **Chandor** S-100 source according to the manufacturer's instructions. Ensure all gas and electrical connections are secure.
- Power On and Evacuate: Power on the system and allow the source region to fully evacuate.
- Source Parameter Tuning: Infuse a solution of Angiotensin II (1 pmol/ μ L) at 500 nL/min. In the tune file editor, optimize the following key CSI parameters:
 - Capillary Voltage: 1.8 kV
 - Resonance Chamber Frequency: 450 kHz (Target-dependent)

- Sheath Gas: 15 (arbitrary units)
- Aux Gas: 2 (arbitrary units)
- Ion Funnel RF: 50 V
- Mass Calibration: Perform a standard mass calibration as per instrument guidelines using the recommended calibration solution.

LC Method

- Equilibration: Equilibrate the column with 95% Mobile Phase A for 15 minutes.
- Injection: Inject 2 μ L of the sample.
- Gradient Elution:
 - 0-5 min: 5% B
 - 5-45 min: 5-30% B (linear gradient)
 - 45-50 min: 30-95% B (linear gradient)
 - 50-60 min: Hold at 95% B (wash)
 - 60-65 min: 95-5% B (return to initial)
 - 65-75 min: Hold at 5% B (re-equilibration)


MS Method (PRM)

- Create Inclusion List: Enter the m/z and charge state of the target phosphopeptide precursor.
 - Example (MEK1-pS218): m/z = 754.85, z = 2
- Acquisition Parameters:
 - Resolution: 60,000
 - AGC Target: 2e5

- Max IT: 100 ms
- Isolation Window: 1.2 m/z
- Collision Energy (HCD): 27 (normalized)

Signaling Pathway Context

The targeted MEK1-pS218 phosphopeptide is a key node in the MAPK/ERK pathway, which is frequently dysregulated in various cancers. Accurate quantification of this phosphorylation event is crucial for developing targeted kinase inhibitors.

[Click to download full resolution via product page](#)

Caption: Simplified diagram of the MAPK/ERK signaling pathway.

- To cite this document: BenchChem. [Using "Chandor" in mass spectrometry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1675550#using-chandor-in-mass-spectrometry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com